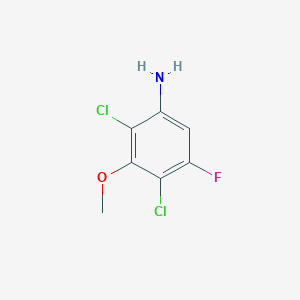

2,4-Dichloro-5-fluoro-3-methoxyaniline

Description

2,4-Dichloro-5-fluoro-3-methoxyaniline (C₇H₅Cl₂FNO, molar mass: 224.03 g/mol) is a substituted aniline derivative featuring a benzene ring with amino (-NH₂) at position 1, chlorine atoms at positions 2 and 4, fluorine at position 5, and a methoxy group (-OCH₃) at position 3. This compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the interplay of these substituents, enabling regioselective transformations in coupling, halogenation, or nucleophilic substitution reactions .

Properties

Molecular Formula |

C7H6Cl2FNO |

|---|---|

Molecular Weight |

210.03 g/mol |

IUPAC Name |

2,4-dichloro-5-fluoro-3-methoxyaniline |

InChI |

InChI=1S/C7H6Cl2FNO/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,11H2,1H3 |

InChI Key |

JAWLJWKSLVHDQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1Cl)F)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2,4-Dichloro-5-fluoro-3-methoxyaniline and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Positions (Relative to -NH₂) | Key Features |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-fluoro-3-methoxyaniline | Not Provided | C₇H₅Cl₂FNO | 224.03 | 2-Cl, 3-OCH₃, 4-Cl, 5-F | High halogen density; balanced electronic effects |

| 4-Chloro-5-fluoro-2-methoxyaniline | 1268392-91-1 | C₇H₇ClFNO | 175.59 | 2-OCH₃, 4-Cl, 5-F | Reduced halogenation; methoxy at 2 |

| 3-Chloro-4-ethoxy-5-fluoroaniline | 1017778-85-6 | C₈H₈ClFNO | 203.61 | 3-Cl, 4-OCH₂CH₃, 5-F | Ethoxy group (bulkier, lipophilic) |

| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | Not Provided | C₁₂H₈Cl₂FNO | 284.10 | Biphenyl with 3,4-Cl; 4-F on main ring | Extended π-system; higher molecular weight |

| 3-Fluoro-4-methoxyaniline hydrochloride | Not Provided | C₇H₇ClFNO | 175.59 (free base) | 3-F, 4-OCH₃ | Simple substitution; hydrochloride salt |

Electronic and Steric Effects

- Target Compound : The 2,4-dichloro substitution creates strong electron-withdrawing effects, deactivating the ring toward electrophilic substitution. The 3-methoxy group donates electrons, creating a localized activating region. This duality allows selective reactions at positions ortho/para to the methoxy group .

- 4-Chloro-5-fluoro-2-methoxyaniline (): Methoxy at position 2 directs electrophiles to positions 5 and 6, but the single chlorine at 4 offers less deactivation compared to the target compound. This may enhance reactivity in SNAr reactions .

- The chloro at 3 and fluoro at 5 create a meta-directing electronic profile .

Physicochemical Properties

- Solubility : The target compound’s dual chlorines reduce polarity, favoring solubility in dichloromethane or THF over water. In contrast, 3-Fluoro-4-methoxyaniline hydrochloride () exhibits higher aqueous solubility due to its ionic form .

- Thermal Stability : The biphenyl analog () likely has higher thermal stability due to its extended aromatic system, whereas the ethoxy group in ’s compound may lower decomposition temperatures .

Research Findings and Trends

Recent studies highlight the importance of halogen positioning in bioactivity. For example:

- Antimicrobial Activity: Compounds with adjacent halogens (e.g., 2,4-dichloro) show enhanced activity against Gram-negative bacteria compared to mono-chlorinated analogs .

- Regioselective Synthesis : The target compound’s methoxy group enables selective iodination at position 6 in Suzuki-Miyaura cross-couplings, a pathway less feasible in analogs like 3-Chloro-4-ethoxy-5-fluoroaniline due to ethoxy steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.